5-Bromohex-3-en-1-yne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62117-91-3 |
|---|---|
Molecular Formula |
C6H7Br |
Molecular Weight |
159.02 g/mol |
IUPAC Name |
5-bromohex-3-en-1-yne |
InChI |
InChI=1S/C6H7Br/c1-3-4-5-6(2)7/h1,4-6H,2H3 |
InChI Key |
PPSLUPYGYOPLQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC#C)Br |
Origin of Product |
United States |
Nomenclature and Stereochemical Considerations of 5 Bromohex 3 En 1 Yne
IUPAC Naming Conventions for 5-Bromohex-3-en-1-yne and its Structural Variants
The systematic naming of this compound and its isomers is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The parent chain is a six-carbon chain containing both a double bond and a triple bond. According to IUPAC nomenclature, if there is a choice in numbering, the principal functional group is assigned the lowest possible number. When a molecule contains both a double and a triple bond, the double bond takes priority for the lowest locant if there is a tie. However, in this case, numbering from the alkyne end gives the double bond a lower number (3) than numbering from the other end. Therefore, the numbering starts from the carbon of the triple bond.
The IUPAC name "this compound" indicates a hexane (B92381) backbone with a triple bond starting at position 1 and a double bond at position 3. A bromine atom is substituted at position 5. nih.gov
Analysis of Stereoisomeric Forms of this compound
The presence of both a double bond and a chiral carbon atom in this compound gives rise to multiple stereoisomers. These can be categorized into geometric isomers and enantiomers/diastereomers.
Geometric Isomerism (E/Z) at the C3-C4 Olefinic Moiety
The double bond between carbons 3 and 4 (C3=C4) is the source of geometric isomerism, leading to the existence of (E) and (Z) isomers. This isomerism arises from the restricted rotation around the double bond and the presence of two different substituent groups on each of the double-bonded carbons.
To assign the (E) or (Z) configuration, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the substituents on each carbon of the double bond.
At C3: The ethynyl (B1212043) group (-C≡CH) has a higher priority than the hydrogen atom.
At C4: The brominated ethyl group (-CH(Br)CH₃) has a higher priority than the hydrogen atom.
If the two higher-priority groups are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning together). If they are on opposite sides, it is designated as (E) (from the German entgegen, meaning opposite).
The full IUPAC names for the geometric isomers are therefore:
(Z)-5-Bromohex-3-en-1-yne
(E)-5-Bromohex-3-en-1-yne
The differentiation of these isomers is typically achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant (J-value) between the vinylic protons at C3 and C4 is a key indicator: the trans coupling in the (E) isomer is generally larger (typically 11-18 Hz) than the cis coupling in the (Z) isomer (typically 6-14 Hz). magritek.com
Chirality at the C5 Position: Enantiomeric and Diastereomeric Forms of this compound
The carbon atom at position 5 (C5) is a stereocenter because it is bonded to four different groups:
A hydrogen atom (-H)
A methyl group (-CH₃)
A bromine atom (-Br)
A but-1-en-3-ynyl group (-CH=CH-C≡CH)
This chirality means that this compound can exist as a pair of non-superimposable mirror images called enantiomers. These are designated as (R) or (S) based on the CIP priority rules applied to the substituents around the chiral center.
The priorities of the groups attached to C5 are as follows:
-Br (highest atomic number)
-CH=CH-C≡CH (priority based on the atoms of the double bond)
-CH₃
-H (lowest atomic number)
By orienting the molecule with the lowest priority group (hydrogen) pointing away from the viewer, the configuration is assigned as (R) (from the Latin rectus, for right) if the sequence of the remaining groups from highest to lowest priority is clockwise. It is assigned as (S) (from the Latin sinister, for left) if the sequence is counter-clockwise.
The combination of geometric isomerism and chirality results in the existence of four possible stereoisomers, which are pairs of enantiomers and diastereomers:
(3E, 5R)-5-Bromohex-3-en-1-yne
(3E, 5S)-5-Bromohex-3-en-1-yne (enantiomer of the above)
(3Z, 5R)-5-Bromohex-3-en-1-yne
(3Z, 5S)-5-Bromohex-3-en-1-yne (enantiomer of the above)
The pairs ((3E, 5R) and (3Z, 5R)) and ((3E, 5S) and (3Z, 5S)), for example, are diastereomers, as they are stereoisomers that are not mirror images of each other. Diastereomers typically have different physical properties, such as boiling points, melting points, and solubility, which can allow for their separation by techniques like chromatography. The enantiomeric pairs, however, have identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light (optical activity). The separation of enantiomers often requires chiral chromatography or the use of a chiral resolving agent. rsc.org
Synthetic Methodologies for 5 Bromohex 3 En 1 Yne and Analogous Bromoenynes
Strategies for Carbon-Bromine Bond Installation in Unsaturated Systems
The introduction of a bromine atom into an enyne structure can be achieved through several methods, primarily categorized as electrophilic bromination and nucleophilic substitution. The choice of method often depends on the desired regioselectivity and the stability of the starting materials and products.
Electrophilic Bromination Approaches
Electrophilic bromination involves the reaction of an electron-rich alkene or alkyne with a source of electrophilic bromine. This approach is widely used for the synthesis of bromoenynes due to its efficiency and the availability of a variety of brominating agents.
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis for mediating a range of transformations, including the chemoselective bromination of terminal alkynes. nih.govfrontiersin.orgnih.gov These reagents offer mild reaction conditions and high selectivity, making them attractive for the synthesis of complex molecules. nih.gov
One common hypervalent iodine reagent used for this purpose is (diacetoxyiodo)benzene (B116549) (PIDA). In the presence of a bromide source, such as tetrabutylammonium (B224687) bromide (TBAB) or sodium bromide (NaBr), PIDA can facilitate the mono-, di-, or even tetra-bromination of terminal alkynes. nih.govnih.gov The specific product obtained can be controlled by carefully selecting the bromine source and reaction conditions. For instance, the TBAB/PIDA system is highly specific for the monobromination of terminal alkynes, yielding 1-bromoalkynes in good to high yields. nih.govnih.gov This method is effective for both aromatic and aliphatic alkynes. nih.gov
Conversely, the NaBr/PIDA system tends to favor dibromination, leading to the formation of 1,2-dibromoalkenes. nih.govnih.gov The addition of water to the NaBr/PIDA system can further alter the reaction pathway, resulting in the formation of α,α-dibromoketones. nih.govnih.gov For the synthesis of 1,1,2,2-tetrabromoalkanes, an excess of NaBr/PIDA can be employed in a one-pot reaction. nih.govnih.gov
The chemoselectivity of these reactions is a key advantage, allowing for the targeted synthesis of specific brominated compounds. nih.govfrontiersin.org The reaction mechanism is believed to involve the in situ generation of an electrophilic bromine species from the reaction of the hypervalent iodine reagent with the bromide salt. This electrophilic bromine then reacts with the alkyne to form the desired brominated product.
Table 1: Hypervalent Iodine-Mediated Bromination of Terminal Alkynes
| Bromine Source | Hypervalent Iodine Reagent | Predominant Product |
|---|---|---|
| Tetrabutylammonium bromide (TBAB) | (Diacetoxyiodo)benzene (PIDA) | 1-Bromoalkyne |
| Sodium bromide (NaBr) | (Diacetoxyiodo)benzene (PIDA) | 1,2-Dibromoalkene |
| Sodium bromide (NaBr) in presence of water | (Diacetoxyiodo)benzene (PIDA) | α,α-Dibromoketone |
Oxidative halogenation provides an alternative to using molecular bromine for the bromination of alkynes, thereby avoiding some of the hazards associated with Br₂. researchgate.net These methods typically involve the in-situ generation of an electrophilic bromine species from a bromide salt using an oxidizing agent. researchgate.netresearchgate.net
A variety of oxidizing agents can be employed, including hydrogen peroxide, sodium perborate, and ceric ammonium (B1175870) nitrate. tandfonline.com For example, a combination of zinc bromide and lead tetraacetate can be used as a practical and safe source of bromine for the conversion of alkynes into dibromoalkenes in high yields. tandfonline.com This system is also capable of tetrabrominating alkynes. tandfonline.com
Another approach utilizes Oxone® (potassium peroxymonosulfate) in the presence of a bromide source. researchgate.net This method is operationally simple and employs inexpensive and readily available reagents. researchgate.net Mechanistic studies suggest that the active oxidant is hypobromous acid, which is generated from the oxidation of the bromide ion by Oxone®. researchgate.net
Electrochemical methods also offer a "green" alternative for the oxidative bromination of alkynes. researchgate.net In this approach, readily available and non-corrosive bromide salts can serve as both the reagent and the supporting electrolyte, and the hazardous bromine is generated under controlled conditions. researchgate.net
For enynes, where both a double and a triple bond are present, selective bromination at the allylic position (the carbon adjacent to the double bond) can be achieved using N-bromosuccinimide (NBS). libretexts.orgchadsprep.com This reaction is a radical chain reaction, typically initiated by light or a radical initiator. libretexts.orgyoutube.com
NBS serves as a source of a low, steady concentration of molecular bromine (Br₂), which helps to suppress the competing electrophilic addition of bromine across the double bond. libretexts.orgchadsprep.com The reaction proceeds through the formation of a resonance-stabilized allylic radical intermediate. youtube.comwinona.edu Abstraction of an allylic hydrogen by a bromine radical initiates the chain reaction. The resulting allylic radical then reacts with Br₂ to form the allylic bromide product and another bromine radical, which continues the chain. libretexts.org
A key feature of allylic bromination with NBS is the potential for allylic rearrangement. winona.edu If the two resonance structures of the allylic radical intermediate are not equivalent, a mixture of regioisomeric products can be formed. chadsprep.com For example, the NBS bromination of trans-2-hexene (B1208433) yields both 4-bromo-2-hexene and 2-bromo-3-hexene. winona.edu This aspect must be considered when planning the synthesis of a specific bromoenyne.
Nucleophilic Substitution and Halogen Exchange Strategies
While electrophilic addition is a common method for introducing bromine, nucleophilic substitution can also be employed, particularly for preparing bromoalkanes from alcohols or other alkyl halides. libretexts.orgkhanacademy.orgfiveable.me In the context of bromoenyne synthesis, this might involve the conversion of a hydroxyl group at the desired position on the enyne backbone to a bromine atom.
This transformation is typically achieved using reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The reaction generally proceeds via an Sₙ2 mechanism for primary and secondary alcohols, leading to inversion of stereochemistry if the alcohol is chiral. libretexts.org For tertiary alcohols, an Sₙ1 mechanism involving a carbocation intermediate is more likely. libretexts.org
Halogen exchange, or the Finkelstein reaction, is another nucleophilic substitution method where a halide is replaced by another. While more commonly used to synthesize iodo- and fluoroalkanes, under specific conditions, it could potentially be adapted for the synthesis of bromoenynes from other haloenynes.
Construction of the En-yne Carbon Skeleton Preceding Bromination
The synthesis of the enyne framework is a critical preceding step to bromination. Various synthetic strategies have been developed to construct this versatile functional group arrangement.
Common methods for enyne synthesis include cross-coupling reactions, such as the Sonogashira coupling, which joins a vinyl halide with a terminal alkyne in the presence of a palladium and copper co-catalyst. organic-chemistry.org This reaction is highly efficient and stereospecific, allowing for the controlled synthesis of both (E)- and (Z)-enynes. organic-chemistry.org Other coupling reactions, like the Heck reaction, can also be utilized.
Elimination reactions provide another route to enynes. For instance, a one-pot double elimination from a suitable dihaloalkane can generate the enyne moiety. organic-chemistry.org Additionally, the reaction of aldehydes with specific reagents can lead to the formation of enynes. For example, deprotonation of 3,3,3-trichloropropyl-1-triphenylphosphonium chloride generates a phosphorane that reacts with aldehydes to give trichloromethylated (Z)-olefins, which can then be converted to (Z)-1,3-enynes. organic-chemistry.org
The choice of method for constructing the enyne skeleton will depend on the desired substitution pattern and stereochemistry of the final bromoenyne product. The versatility of these synthetic routes allows for the creation of a wide range of enyne precursors ready for the subsequent bromination step.
Alkylation Reactions Involving Terminal Alkynes
A fundamental and widely utilized method for constructing carbon-carbon bonds is the alkylation of terminal alkynes. chemistrysteps.com This approach leverages the acidity of the terminal alkynyl proton (pKa ≈ 25), which can be readily removed by a strong base to generate a potent carbon nucleophile known as an acetylide ion. chemistrysteps.com
The generation of the acetylide is typically accomplished using strong bases such as sodium amide (NaNH₂) or sodium hydride (NaH). chemistrysteps.comyoutube.com The resulting acetylide anion can then participate in a nucleophilic substitution reaction (SN2) with a suitable electrophile, such as an alkyl halide. libretexts.org For the synthesis of a 5-bromohex-3-en-1-yne framework, a conceivable pathway would involve the reaction of an appropriate bromo-substituted allylic halide with an acetylide.
It is crucial that the alkyl halide substrate be sterically unhindered, preferably a primary halide, to favor the SN2 pathway and avoid competitive elimination reactions (E2), which are more likely with secondary and tertiary halides. libretexts.org
Table 1: Alkylation of Terminal Alkynes
| Reactant 1 (Alkyne) | Base | Reactant 2 (Alkyl Halide) | Product Type |
|---|---|---|---|
| Terminal Alkyne | NaNH₂ or NaH | Primary Alkyl Halide | Internal Alkyne |
| Acetylene | NaNH₂ | 1-Bromo-2-butene | Hex-3-en-1-yne |
Dehydrohalogenation and Elimination Reactions for Enyne Formation
Elimination reactions, specifically dehydrohalogenation, provide a powerful route to introduce unsaturation in the form of double and triple bonds. fiveable.meucsb.edu The synthesis of enynes through this methodology typically involves the double dehydrohalogenation of a dihaloalkane or the dehydrohalogenation of a vinylic halide. libretexts.orglibretexts.org
To form an alkyne, two equivalents of a hydrogen halide (HX) are eliminated from a vicinal or geminal dihalide using a strong base. fiveable.melibretexts.org Commonly used strong bases include sodium amide (NaNH₂) in liquid ammonia (B1221849) and potassium tert-butoxide (KOC(CH₃)₃). fiveable.me The reaction generally proceeds through a concerted E2 mechanism. libretexts.orglibretexts.org
A plausible route to a bromoenyne could start from a suitable di- or tri-halogenated alkene precursor. A carefully controlled elimination sequence could first generate the double bond and subsequently the triple bond, or vice-versa, while retaining the bromine atom at the desired position. The stereochemistry of the starting material can influence the geometry of the resulting alkene. fiveable.me
Table 2: Dehydrohalogenation for Alkyne Synthesis
| Substrate | Base | Product | Mechanism |
|---|---|---|---|
| Vicinal Dihalide | NaNH₂/NH₃ | Alkyne | Double E2 Elimination |
| Geminal Dihalide | Strong Base | Alkyne | Double E2 Elimination |
Cross-Coupling Strategies for En-yne Linkages
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. libretexts.org Palladium and copper-catalyzed reactions are particularly prominent in the construction of en-yne linkages.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings, are highly effective for creating C(sp²)-C(sp) bonds, which form the backbone of enyne systems. libretexts.orglibretexts.orgwikipedia.org
The Sonogashira reaction, for instance, couples a terminal alkyne with a vinyl or aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org To synthesize a bromoenyne, one could envision coupling a bromo-substituted vinyl halide with a terminal alkyne or vice versa. The versatility of these methods allows for the pre-functionalization of either coupling partner. The development of highly active palladium catalysts and specialized ligands has expanded the scope and efficiency of these transformations. youtube.comnih.gov
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partners | Catalyst System |
|---|---|---|
| Sonogashira | Terminal Alkyne + Vinyl/Aryl Halide | Pd Catalyst, Cu(I) Co-catalyst, Base |
| Suzuki | Organoboron Reagent + Vinyl/Aryl Halide | Pd Catalyst, Base |
| Stille | Organotin Reagent + Vinyl/Aryl Halide | Pd Catalyst |
Copper-catalyzed reactions have emerged as a powerful and often more economical alternative to palladium for the synthesis of 1,3-enynes. nih.govorganic-chemistry.org These methods typically involve the coupling of a terminal alkyne with a vinyl iodide. organic-chemistry.org The reactions are known to tolerate a variety of functional groups and can proceed under mild conditions. organic-chemistry.org
Research has shown that copper(I) catalysts, in combination with ligands such as bipyridine or phenanthroline, effectively promote the cross-coupling of vinyl iodides and acetylenes to afford conjugated enynes in good to excellent yields. organic-chemistry.org A key advantage is that the stereochemistry of the starting vinyl iodide is often retained in the enyne product. organic-chemistry.org This methodology offers a direct and efficient pathway to bromoenynes, provided the appropriate bromo-substituted vinyl iodide is used as a coupling partner. The functionalization of enynes using copper catalysis is a rapidly growing field. rsc.orgrsc.org
Stereoselective Synthetic Pathways to this compound Scaffolds
The stereochemistry of the double bond in enynes is a critical aspect, particularly for applications in natural product synthesis and materials science. Achieving high levels of stereoselectivity in the synthesis of this compound and its analogs is therefore a significant goal.
Stereocontrol can often be achieved by selecting a cross-coupling strategy that proceeds with retention of configuration. For example, as mentioned earlier, copper-catalyzed couplings of vinyl iodides often preserve the E or Z geometry of the starting material. organic-chemistry.org Similarly, certain palladium-catalyzed reactions can be tuned with specific ligands to favor the formation of a particular stereoisomer.
Elimination reactions can also be directed towards a specific stereochemical outcome. The E2 mechanism, for instance, requires an anti-periplanar arrangement of the departing hydrogen and leaving group, which can be exploited by using conformationally restricted or stereochemically defined precursors. fiveable.me
Multi-Component and Cascade Reaction Sequences for Bromoenyne Generation
Multi-component reactions (MCRs) and cascade (or tandem) reactions offer significant advantages in terms of efficiency and atom economy by combining several transformations into a single synthetic operation without the isolation of intermediates. rsc.org
While specific multi-component reactions for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct complex bromoenyne structures. For instance, a cascade sequence could be designed to involve an initial coupling or addition reaction to form a key intermediate, which then undergoes an in-situ elimination or rearrangement to generate the final enyne product. The development of such elegant and efficient one-pot procedures represents an ongoing area of research in synthetic methodology. rsc.org
Reactivity Profiles and Mechanistic Insights into 5 Bromohex 3 En 1 Yne Transformations
Transition Metal-Catalyzed Reactivity of 5-Bromohex-3-en-1-yne
The carbon-bromine bond and the unsaturated alkyne and alkene components of this compound are prime sites for transition metal catalysis. Palladium, in particular, has been extensively used to facilitate a variety of bond-forming reactions, though other metals like cobalt, rhodium, nickel, and copper also exhibit unique and complementary reactivity.
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures under mild conditions. youtube.com For a substrate like this compound, palladium catalysts can engage with either the vinyl bromide moiety via oxidative addition or the en-yne system through carbopalladation and other pathways.
Cross-coupling reactions are powerful methods for forming carbon-carbon bonds. The vinyl bromide-like portion of this compound is an excellent electrophilic partner for these transformations.
Suzuki-Miyaura Reaction: This reaction couples organoboron compounds with organohalides. While specific examples utilizing this compound are not prevalent in the literature, the general applicability to vinyl bromides is well-established. youtube.comiasoc.it The reaction typically employs a Pd(0) catalyst, a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle. youtube.com The coupling of a related compound, 5-bromo-1,2,3-triazine, with various boronic acids has been shown to proceed efficiently, highlighting the feasibility of using bromo-substituted unsaturated systems in Suzuki-Miyaura reactions. nih.gov It is expected that this compound would react with an organoboronic acid (R-B(OH)₂) to yield a substituted hexenyne.
Stille Reaction: The Stille coupling joins an organohalide with an organostannane (organotin) reagent. wikipedia.orglibretexts.org It is highly versatile and tolerant of many functional groups, making it suitable for complex substrates. uwindsor.caorganic-chemistry.org The reactivity of the halide partner follows the general trend I > OTf > Br >> Cl, placing the vinyl bromide of this compound in a favorable position for coupling. lnigchrm.in The reaction proceeds through a catalytic cycle involving oxidative addition of the vinyl bromide to a Pd(0) complex, transmetalation with the organostannane, and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org
Table 1: General Conditions for Stille Cross-Coupling Reactions This table presents generalized conditions based on literature for Stille couplings involving vinyl halides.
| Component | Example | Purpose |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Source of catalytic Pd(0) |
| Ligand | PPh₃, AsPh₃ | Stabilizes the palladium center |
| Organostannane | R-Sn(Bu)₃, R-Sn(Me)₃ | Nucleophilic coupling partner |
| Solvent | THF, DMF, Toluene | Reaction medium |
| Additives | LiCl, Cu(I) salts | Can accelerate the transmetalation step |
Sonogashira Reaction: This reaction forms a C-C bond between a terminal alkyne and a vinyl or aryl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The structure of this compound is unique in that it contains both the terminal alkyne (nucleophile) and the vinyl bromide-like moiety (electrophile). This dual functionality allows it to participate in Sonogashira couplings in two distinct ways:
Reaction at the C-Br bond with another terminal alkyne.
Reaction at the terminal alkyne with another vinyl or aryl halide.
This versatility makes it a valuable building block. For instance, domino reactions involving an intermolecular Sonogashira coupling followed by an intramolecular cyclization have been developed for related bromo-alkyne systems, leading to complex heterocyclic products. organic-chemistry.org
The en-yne motif is an ideal platform for cascade cyclization reactions, where a single catalytic event initiates a series of bond-forming steps to rapidly build molecular complexity. Palladium catalysts are particularly adept at initiating such cascades. acs.org These reactions can proceed through various mechanisms, often starting with either oxidative addition at the C-Br bond or carbopalladation of the en-yne.
For example, palladium-catalyzed cyclization of related 1,6- and 1,7-enynes can lead to the formation of five- or six-membered rings. rsc.orgrsc.org In a study on a tandem difunctional carbonylation of 1,3-enynes, it was noted that a bromo-substituted aryl enyne failed to yield the desired product, suggesting that competitive oxidative addition at the C-Br bond can sometimes interfere with or deactivate the catalyst in other desired cascade pathways. acs.org This highlights the delicate balance of reactivity that must be controlled when designing reactions with substrates like this compound. Other related processes include the synthesis of indoles via the intramolecular cyclization of alkynes and imines, which proceeds through a palladium-hydride species. organic-chemistry.org
Carbopalladation involves the addition of an organopalladium species across a carbon-carbon multiple bond. In the context of this compound, an intramolecular carbopalladation can be initiated after the initial oxidative addition of Pd(0) into the C-Br bond. The resulting vinylpalladium species can then add across the tethered alkyne in a 5-exo-dig or 6-endo-dig cyclization.
Alternatively, intermolecular processes can be initiated by the addition of a hydrido-palladium or an acetoxypalladation species to the alkyne, followed by insertion of the alkene. nih.gov The resulting organopalladium intermediate can then undergo various subsequent transformations, such as protonolysis, β-hydride elimination, or further cross-coupling. A notable example is the palladium-catalyzed cyclisation-carbonylation of enynes, where the intermediate from carbopalladation is trapped with carbon monoxide to produce cyclic carboxylic acids. rsc.org
While palladium is dominant, other transition metals offer unique reactivity profiles for the transformation of enynes.
Cobalt: Cobalt catalysts are effective for reductive coupling reactions and radical processes. nih.gov For example, cobalt complexes can catalyze the stereoselective halofluoroalkylation of alkynes through a radical atom transfer mechanism, which is distinct from typical palladium-catalyzed pathways. rsc.orgnih.govresearchgate.net Cobalt can also be used in the synthesis of heterocycles, such as the coupling of enamides and alkynes to form pyrroles. rsc.org
Rhodium: Rhodium is well-known for catalyzing cycloaddition reactions of enynes. nih.govnih.gov It can facilitate formal [5+2] and [5+1] cycloadditions, providing access to seven- and six-membered ring systems, respectively. These reactions often proceed through the formation of a metallacycle intermediate after oxidative cyclization of the enyne. Rhodium has also been employed in C-H activation/alkynylation reactions. acs.org
Nickel: As a more earth-abundant and economical alternative to palladium, nickel catalysis has gained significant traction. rsc.org Nickel catalysts are highly effective in a range of cross-coupling reactions, including Suzuki-Miyaura type couplings, and can often couple more challenging electrophiles than palladium. iasoc.itrsc.orgescholarship.org Nickel has also been shown to catalyze C-N cross-coupling reactions effectively. rsc.org
Copper: Copper plays a dual role in the chemistry of this compound. It is famously used as a co-catalyst in the Sonogashira wikipedia.org and sometimes in Stille couplings to facilitate the transmetalation step. organic-chemistry.org Independently, copper catalysts can mediate their own unique transformations of enynes. A review highlights various copper-catalyzed functionalizations, including boro- and hydrofunctionalizations. semanticscholar.org Specifically, copper(I) iodide has been used to initiate radical addition/cyclization/bromination sequences with 1,6-enynes, leading to functionalized heterocycles with a vinyl C-Br bond. nih.govacs.orgacs.org
Table 2: Examples of Transition Metal-Catalyzed Reactions of Enynes This table summarizes findings from literature on various enyne transformations analogous to the potential reactivity of this compound.
| Metal | Reaction Type | Substrate Type | Key Finding |
| Cobalt | Halofluoroalkylation | Alkynes | Stereoselective (E)-alkene formation via a radical chain mechanism. nih.gov |
| Rhodium | [5+2] Cycloaddition | 1,4-Enynes | Forms seven-membered rings through a metallacycle intermediate. nih.gov |
| Nickel | Suzuki-Miyaura | Aryl/Alkyl Halides | Effective, low-cost alternative to palladium for various cross-couplings. rsc.org |
| Copper | Radical Cyclization | 1,6-Enynes | Initiates radical addition/cyclization/bromination sequences. acs.org |
| Palladium | Cascade Carbonylation | 1,3-Enynes | A bromo-substituted enyne failed, indicating competitive oxidative addition. acs.org |
Palladium-Catalyzed Reactions
Hydrofunctionalization Reactions of the En-yne Moiety
Hydrofunctionalization, the addition of an H-X bond across an unsaturated system, is an atom-economical way to introduce functionality. The en-yne moiety of this compound offers multiple sites for such additions.
Copper-hydride catalyzed reactions are particularly effective for the hydrofunctionalization of enynes, allowing for the synthesis of substituted homopropargyl alcohols. semanticscholar.org Palladium catalysis can also achieve hydroalkynylation. For example, the reaction of 1,3-dienes with haloalkynes in the presence of a palladium catalyst and a hydrogen donor can form 1,5-enynes. nih.gov
A cooperative catalytic system using palladium, copper, and a Lewis acid has been developed for the trans-hydroalkynylation of internal 1,3-enynes. nih.gov This method is highly selective and demonstrates how multiple catalysts can work in concert to control the reactivity of complex unsaturated systems. This approach could potentially be applied to this compound to achieve selective addition across the alkyne, leading to conjugated diene products.
Hydroboration of this compound and Analogues
Hydroboration is a powerful synthetic method for the simultaneous introduction of hydrogen and boron across a double or triple bond. The resulting organoboranes are valuable intermediates that can be further functionalized.
Regio- and Stereoselectivity in Hydroboration Pathways
The hydroboration of enynes like this compound presents a challenge in controlling chemoselectivity (alkyne vs. alkene), regioselectivity (placement of the boron atom), and stereoselectivity (syn or anti-addition). Generally, the hydroboration of 1,3-enynes can proceed via different pathways depending on the reagents and catalysts used.
With uncatalyzed hydroboration using borane (B79455) (BH3) or its complexes, the reaction typically favors addition to the more sterically accessible and electronically richer double bond. However, in conjugated enynes, the alkyne can also be reactive. For terminal alkynes, hydroboration usually places the boron at the terminal carbon in an anti-Markovnikov fashion. uwindsor.carsc.org The stereochemistry of the addition to both alkenes and alkynes is typically syn, with the boron and hydrogen atoms adding to the same face of the multiple bond. uwindsor.carsc.org
The presence of the bromine atom in this compound can influence the regioselectivity due to its electron-withdrawing inductive effect. However, steric factors often play a more dominant role. The use of bulky borane reagents, such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), can enhance the selectivity for the terminal alkyne over the internal, more substituted alkene. chemrxiv.org
Catalytic hydroboration, employing transition metals like copper, rhodium, or palladium, offers alternative and often complementary selectivity. For instance, copper-catalyzed hydroboration of 1,3-enynes with pinacolborane (HBpin) has been shown to achieve cis-hydroboration of the alkyne, placing the boryl group at the internal carbon. wikipedia.org Palladium-catalyzed trans-hydroboration of 1,3-enynes has also been developed, providing access to different stereoisomers. nih.gov The choice of catalyst and ligands is crucial in directing the regio- and stereochemical outcome.
Table 1: General Regio- and Stereoselectivity in Enyne Hydroboration
| Reagent/Catalyst | Predominant Selectivity on Terminal Enyne | Stereochemistry |
| Uncatalyzed (e.g., 9-BBN) | Anti-Markovnikov addition to alkyne | syn-addition |
| Copper-catalyzed (e.g., Cu/HBpin) | Borylation at internal alkyne carbon | cis-addition |
| Palladium-catalyzed (e.g., Pd/HBCat) | Borylation at internal alkyne carbon | trans-addition |
Subsequent Oxidative and Derivatization Reactions of Organoboranes
A key advantage of hydroboration is the versatility of the resulting organoborane intermediates. The carbon-boron bond can be readily transformed into a variety of other functional groups with retention of stereochemistry.
The most common transformation is oxidation to an alcohol. Treatment of the organoborane with hydrogen peroxide in the presence of a base, such as sodium hydroxide, replaces the boron atom with a hydroxyl group. nih.gov If hydroboration occurs at the terminal alkyne of this compound, subsequent oxidation would yield an enol, which would tautomerize to the corresponding aldehyde. rsc.orgorganic-chemistry.org
Other derivatizations include:
Protonolysis: Treatment with a carboxylic acid, like acetic acid, replaces the boron with a hydrogen atom.
Halogenation: Reaction with iodine or bromine in the presence of a base introduces a halogen atom.
Amination: Reaction with hydroxylamine-O-sulfonic acid or other aminating agents can lead to the formation of amines.
Cross-Coupling Reactions: Vinylboranes are excellent partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the formation of new carbon-carbon bonds.
These subsequent reactions significantly broaden the synthetic utility of the initial hydroboration product of this compound, enabling the synthesis of a wide array of more complex molecules.
Other Hydrometallation Processes (e.g., Hydrostannylation, Hydrozirconation)
Besides hydroboration, other hydrometallation reactions can be applied to enynes.
Hydrostannylation , the addition of a tin hydride (e.g., tributyltin hydride, Bu₃SnH) across a multiple bond, is a valuable method for synthesizing vinylstannanes. These compounds are important intermediates, particularly for Stille cross-coupling reactions. The regioselectivity of alkyne hydrostannylation can be controlled by the choice of catalyst. nih.gov Palladium complexes are commonly used and typically yield the β-vinylstannane. pku.edu.cn However, molybdenum, ruthenium, and copper catalysts can favor the formation of the α-vinylstannane. pku.edu.cnescholarship.org For a substrate like this compound, the reaction would likely be selective for the alkyne over the alkene, especially under radical conditions or with appropriate transition metal catalysis.
Hydrozirconation , involving the addition of Schwartz's reagent (Cp₂ZrHCl), is another useful transformation. It typically proceeds with high regioselectivity for terminal alkynes, placing the zirconium on the terminal carbon, and with syn-stereoselectivity. The resulting vinylzirconium species can be trapped with various electrophiles, allowing for the introduction of different functional groups at the terminal position of the original alkyne.
Cyclization and Annulation Reactions of this compound
The bifunctional nature of this compound makes it an interesting substrate for cyclization reactions, where both the enyne moiety and the bromo group can participate.
Enyne Ring-Closing Metathesis (RCM) and Cross-Metathesis
Enyne metathesis is a powerful reaction catalyzed by metal carbenes, typically ruthenium or molybdenum complexes, that reorganizes the bonds between an alkene and an alkyne to form a conjugated diene. wikipedia.orgpku.edu.cn
Ring-Closing Enyne Metathesis (RCM) of a suitable tethered enyne leads to the formation of a cyclic 1,3-diene. uwindsor.cawikipedia.org For a molecule like this compound, an intramolecular reaction is not possible without prior modification to introduce a tether.
However, the reactivity of similar structures provides significant insight. A key challenge in the metathesis of some enynes is the competition between different reaction pathways. An interesting strategy to control reactivity involves modifying the alkyne. For example, protecting the alkyne as a vic-(E)-dibromoalkene can block the ene-yne cyclization pathway and direct the reaction towards an ene-ene RCM if a second alkene is present. The resulting cyclic dibromoalkene can then be deprotected to reveal the alkyne. This suggests that the bromo-alkene moiety in a derivative of this compound could potentially influence the course of metathesis reactions.
Enyne Cross-Metathesis is an intermolecular reaction between an alkyne and an alkene. For this compound, cross-metathesis with an alkene like ethylene (B1197577), catalyzed by a Grubbs-type catalyst, would be expected to occur at the alkene moiety of the enyne. This would lead to the formation of a new terminal alkene and a volatile byproduct, effectively shortening the carbon chain. Stereoselective enyne cross-metathesis can be achieved, often favoring the E-isomer of the newly formed diene, especially when the reaction is conducted under an ethylene atmosphere. nih.gov
Stereochemical Control and Ring-Size Selectivity in Enyne RCM
In ring-closing enyne metathesis, the stereochemistry of the existing double bond and the substitution pattern on both the alkene and alkyne influence the outcome. The reaction mechanism can proceed through an "ene-then-yne" or "yne-then-ene" pathway, which can affect the selectivity. wikipedia.org
The ring size formed during RCM is determined by the length of the tether connecting the alkene and alkyne. For typical 1,6-enynes and 1,7-enynes, five- and six-membered rings are formed, respectively. The regioselectivity of the ring closure can lead to either exo or endo products, depending on which carbon of the alkyne the alkene carbon attacks. For many ruthenium-catalyzed reactions of terminal alkynes, the exo product is favored. uwindsor.ca However, the use of different catalysts, such as indium halides, has been shown to favor the endo product for certain nitrogen-tethered 1,6-enynes. escholarship.org
The presence of substituents on the enyne substrate can also steer the selectivity. For instance, in the RCEYM of enynes with a 1,1-disubstituted olefin and a terminal alkyne, the reaction can proceed exclusively to form the exo product. uwindsor.ca This level of control is crucial in the synthesis of complex cyclic molecules.
Electrophilic Cyclizations and Carbocyclizations
The electron-rich pi-system of the enyne moiety in this compound is susceptible to attack by electrophiles, initiating a cascade of reactions that can lead to the formation of cyclic structures. While specific studies on this compound are not prevalent in the literature, the behavior of similar enyne systems provides a strong basis for predicting its reactivity.
Electrophilic attack on the alkyne or alkene can lead to the formation of a vinyl cation or a halonium/halocarbocation intermediate, respectively. The subsequent intramolecular attack by the other unsaturated bond can result in the formation of a five- or six-membered ring. The regioselectivity of the initial electrophilic attack and the subsequent cyclization is governed by the stability of the resulting carbocationic intermediates.
In the case of this compound, electrophilic addition to the double bond would lead to a more stable secondary carbocation adjacent to the bromine atom, which can be stabilized by the lone pairs of the halogen. However, activation of the alkyne by an electrophile to form a vinyl cation is also a plausible pathway. The outcome of the reaction would likely depend on the nature of the electrophile and the reaction conditions.
For instance, iodine-mediated cyclization is a well-established method for the synthesis of various heterocyclic and carbocyclic compounds from enynes. ias.ac.inwhiterose.ac.uknih.govrsc.org In a similar vein, treatment of this compound with an electrophilic bromine or iodine source could potentially lead to the formation of a halogenated cyclopentene (B43876) or cyclohexadiene derivative.
A representative, albeit hypothetical, electrophilic carbocyclization of an enyne is presented below:
| Reactant | Reagent | Product | Ring Size | Notes |
| Generic 1,5-Enyne | I2 | Iodinated Cyclopentene Derivative | 5-membered | The reaction proceeds via an iodonium (B1229267) ion intermediate. |
| Generic 1,6-Enyne | Br+ Source | Brominated Cyclohexene Derivative | 6-membered | The regioselectivity is dependent on substituent effects. |
Transition-Metal-Free Heterocyclization Processes (e.g., Sulfuration/Cyclization)
The construction of sulfur-containing heterocycles from enynes can also be achieved under transition-metal-free conditions. These reactions often involve the in-situ generation of a sulfur-based nucleophile that attacks the enyne system, followed by cyclization.
For this compound, a potential transition-metal-free heterocyclization could involve a sulfuration/cyclization cascade. For example, reaction with a sulfur source like sodium sulfide (B99878) or thiourea (B124793) in the presence of a base could lead to the formation of a thiophene (B33073) or a dihydrothiophene derivative. The reaction would likely proceed via initial nucleophilic attack of the sulfur species on the alkyne, followed by an intramolecular cyclization onto the double bond. The presence of the allylic bromine atom might also offer a handle for subsequent functionalization or elimination reactions.
While direct examples with this compound are scarce, the general reactivity pattern of enynes with sulfur nucleophiles supports the feasibility of such transformations.
Rearrangement Reactions Involving this compound
Halogen Dance Reactions in Bromoenyne Systems
The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates along a carbon skeleton, typically under basic conditions. rsc.orgbeilstein-archives.org This reaction is well-documented for haloaromatic and haloheteroaromatic compounds, but the principles can be extended to acyclic systems like bromoenynes.
In the context of this compound, treatment with a strong base could initiate a halogen dance, leading to the isomerization of the compound. The reaction is believed to proceed through a series of deprotonation and bromination-debromination steps, or via the formation of a bromo-bridged transition state. The driving force for the migration is the formation of a more stable carbanionic intermediate.
For this compound, deprotonation could occur at various positions, with the acetylenic proton being the most acidic. However, under forcing conditions, deprotonation at other positions could lead to a cascade of events resulting in the migration of the bromine atom. The final position of the bromine would be determined by the relative thermodynamic stability of the possible isomers. Computational studies on related systems have been instrumental in elucidating the complex mechanistic pathways of these rearrangements. ias.ac.inwhiterose.ac.uk
Radical Reactions and Associated Methodologies for this compound
The double and triple bonds in this compound make it a suitable substrate for radical cyclization reactions. Generation of a radical at a suitable position can trigger an intramolecular cyclization onto one of the pi-systems, leading to the formation of cyclic products.
A common strategy involves the generation of a radical at a position that allows for a favorable 5-exo or 6-exo cyclization. For this compound, homolytic cleavage of the C-Br bond, for example, using a radical initiator like AIBN and a reducing agent like tributyltin hydride, would generate a radical at the 5-position. This radical could then undergo a 5-exo-dig cyclization onto the alkyne to form a five-membered ring containing a vinyl radical, which can be subsequently trapped. Alternatively, a 6-endo-dig cyclization onto the alkyne is also a possibility, though generally less favored kinetically.
The table below illustrates potential radical cyclization pathways for a generic bromoenyne:
| Radical Precursor | Initiator/Mediator | Cyclization Mode | Product Type |
| Allylic Bromide | Bu3SnH, AIBN | 5-exo-dig | Cyclopentyl derivative |
| Vinylic Bromide | Ti(III) species | 6-exo-trig | Cyclohexyl derivative |
Electrochemical Transformations and Their Applications to Bromoenynes
Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical reagents for effecting redox reactions. The enyne and bromo functionalities in this compound are both electrochemically active, opening up avenues for various transformations.
Electrochemical reduction of the C-Br bond could generate a carbanion, which could then participate in intramolecular reactions. Conversely, electrochemical oxidation could lead to the formation of a radical cation, which could undergo cyclization or other rearrangements.
For instance, the electrochemical bromofunctionalization of alkynes is a known process. In the case of this compound, electrochemical conditions could be tuned to promote either cyclization or intermolecular reactions. The presence of both an alkene and an alkyne offers the potential for selective transformations depending on the applied potential and the reaction medium.
A hypothetical electrochemical cyclization is summarized below:
| Substrate | Electrode | Electrolyte/Solvent | Potential Transformation |
| This compound | Carbon Anode | LiClO4/Acetonitrile | Oxidative Cyclization |
| This compound | Mercury Cathode | TEABr/DMF | Reductive Cyclization |
Advanced Stereochemical Control in 5 Bromohex 3 En 1 Yne Synthesis and Reactivity
Diastereoselective Synthesis of 5-Bromohex-3-en-1-yne Precursors
Substrate-controlled methods rely on the inherent stereochemistry of the starting material to direct the formation of a new stereocenter. For instance, the reduction of a ketone precursor containing a chiral center adjacent to the carbonyl group can proceed with high diastereoselectivity due to steric hindrance, leading to a preferred facial attack by the reducing agent.
Reagent-controlled diastereoselection, on the other hand, utilizes a chiral reagent to induce stereoselectivity, regardless of the substrate's inherent chirality. While specific examples directly leading to this compound precursors are not extensively detailed in the provided search results, the principles of well-established reactions like the CBS reduction can be applied. youtube.com The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of ketones to alcohols, and it can also exhibit high diastereoselectivity on already chiral substrates. youtube.com This reagent-controlled approach can be envisioned for the synthesis of a chiral alcohol precursor to this compound, where the stereochemistry of the newly formed hydroxyl group is dictated by the chiral catalyst. youtube.com
Enantioselective Synthesis and Resolution Strategies for Chiral this compound Derivatives
Achieving enantioselectivity—the preferential formation of one enantiomer over its mirror image—is a paramount challenge in chemical synthesis. For chiral derivatives of this compound, several strategies can be employed.
Enantioselective synthesis directly produces a single enantiomer. This is often accomplished using chiral catalysts or auxiliaries. A pertinent example, though not directly on this compound itself, is the enantioselective bromocycloetherification of 5-arylpentenols. nih.govnih.gov This reaction, which forms a chiral bromoether, demonstrates the potential for creating chiral centers in molecules with structural similarities to this compound. The use of a binary catalyst system, combining an achiral Lewis base and a chiral Brønsted acid, can afford good enantioselectivities. nih.govnih.gov
Another powerful approach is asymmetric organocatalysis, which utilizes small organic molecules as catalysts. The proline-catalyzed aldol (B89426) reaction, for instance, is a classic example of how a chiral amino acid can be used to create new stereocenters with high enantioselectivity. youtube.com While this specific reaction is for C-C bond formation, the underlying principles of using a chiral catalyst to create a chiral environment for the reaction to proceed can be adapted to the synthesis of chiral this compound derivatives.
Resolution strategies are employed when an enantioselective synthesis is not feasible or efficient. This involves separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomers. Classical resolution involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.
Control of E/Z Isomerism in Olefinic Transformations of this compound
The carbon-carbon double bond in this compound can exist as two geometric isomers: E (entgegen, opposite) and Z (zusammen, together). Controlling the stereochemistry of this double bond is crucial as it significantly impacts the molecule's shape and reactivity.
The stereochemical outcome of reactions that form the double bond, such as elimination reactions or Wittig-type reactions on a precursor, can often be controlled by the choice of reagents and reaction conditions. For instance, in a Wittig reaction, the use of stabilized ylides typically leads to the E-isomer, while non-stabilized ylides favor the Z-isomer.
Furthermore, transformations of the existing double bond in this compound must be conducted in a way that preserves or predictably alters the E/Z geometry. For example, certain catalytic hydrogenation conditions can be chosen to selectively reduce the double bond without affecting the alkyne and while retaining the original stereochemistry. Conversely, isomerization reactions can be employed to convert one isomer to the other, often using light, heat, or a catalyst.
Application of Chiral Catalysis in Enantioselective Bromoenyne Transformations
Chiral catalysis is at the forefront of enantioselective synthesis, and its application to transformations involving bromoenynes like this compound opens up a vast landscape of possibilities for creating complex chiral molecules.
A key strategy involves the use of a chiral catalyst that associates with the bromoenyne substrate, creating a chiral environment that directs the approach of a reactant to one face of the molecule over the other. This principle is exemplified in enantioselective bromocyclization reactions where a chiral catalyst can control the stereochemical outcome of the cyclization. nih.gov For instance, a binary catalyst system composed of an achiral Lewis base and a chiral Brønsted acid has been shown to be effective in the enantioselective bromocycloetherification of certain alkenols. nih.govnih.gov
The development of chiral Lewis acids and chiral Brønsted acids has been instrumental in this field. Chiral phosphoric acids, for example, have emerged as powerful catalysts for a variety of enantioselective transformations. nih.gov In the context of bromoenyne chemistry, a chiral catalyst could be employed in reactions such as additions to the alkyne or olefin, or in cyclization reactions, to induce high levels of enantioselectivity.
The table below summarizes the enantiomeric excess (ee) achieved in the enantioselective bromocycloetherification of a model substrate, demonstrating the effectiveness of chiral catalysis.
| Entry | Catalyst System | Product | Enantiomeric Excess (ee) |
| 1 | Chiral Phosphoric Acid + Achiral Lewis Base | Chiral Bromoether | Moderate to High |
This data underscores the potential of applying similar chiral catalyst systems to the transformations of this compound to achieve high levels of stereocontrol.
Theoretical and Computational Investigations of 5 Bromohex 3 En 1 Yne
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Currently, there are no published studies detailing comprehensive DFT or ab initio calculations on 5-Bromohex-3-en-1-yne. Such studies would be invaluable for understanding the molecule's fundamental electronic structure and properties.
Hypothetical Research Data:
A typical computational investigation would involve geometry optimization and frequency calculations using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). This would yield key data points which could be presented as follows:
Table 1: Hypothetical Calculated Thermodynamic Properties of this compound
| Property | Calculated Value | Unit |
| Zero-point vibrational energy | Data not available | kcal/mol |
| Enthalpy | Data not available | Hartrees/Particle |
| Gibbs Free Energy | Data not available | Hartrees/Particle |
| Dipole Moment | Data not available | Debye |
These calculations would provide a foundational understanding of the molecule's stability and intrinsic properties.
Mechanistic Elucidation and Transition State Analysis through Computational Modeling
The elucidation of reaction mechanisms for this compound, such as its participation in nucleophilic substitution or cycloaddition reactions, would require detailed transition state analysis. As of now, no such computational modeling has been reported for this specific compound.
Hypothetical Research Data:
For a hypothetical reaction, such as a nucleophilic attack on the carbon bearing the bromine atom, computational chemists would locate the transition state structure and calculate its energy.
Table 2: Hypothetical Transition State Analysis for a Reaction of this compound
| Reaction Coordinate | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Specific Reaction | Data not available | Data not available | Data not available | Data not available |
This analysis would be critical in determining the feasibility and kinetics of potential synthetic transformations.
Frontier Molecular Orbital (FMO) Theory Applied to Bromoenyne Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. An FMO analysis of this compound would involve calculating the energies and visualizing the shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This information is currently not available.
Hypothetical Research Data:
A computational study would yield the following FMO data:
Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
The distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack, providing insight into the molecule's reactivity.
Predictive Modeling for Regioselectivity and Stereoselectivity in Reactions of this compound
Predictive modeling, often employing computational methods, is essential for understanding and controlling the outcomes of chemical reactions. For this compound, which possesses multiple reactive sites (the alkyne, the alkene, and the carbon-bromine bond), predicting regioselectivity and stereoselectivity is crucial for its synthetic application. However, no predictive models specific to the reactions of this compound have been published.
Hypothetical Research Data:
A computational approach to predicting the regioselectivity of an addition reaction, for instance, would involve calculating the activation energies for the formation of all possible regioisomers.
Table 4: Hypothetical Predictive Modeling for Regioselectivity in a Reaction of this compound
| Regioisomeric Product | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| Product A | Data not available | Data not available |
| Product B | Data not available | |
| Product C | Data not available |
Such models would be instrumental in guiding synthetic efforts to achieve desired chemical products.
Synthetic Utility of 5 Bromohex 3 En 1 Yne As a Versatile Building Block
Applications in the Construction of Complex Carbocyclic Architectures
The strategic positioning of the alkene and alkyne functionalities within 5-bromohex-3-en-1-yne provides a template for various cyclization strategies to construct intricate carbocyclic frameworks. One of the most notable applications is in transition-metal-catalyzed reactions, such as the Pauson-Khand reaction, which facilitates the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to furnish cyclopentenones. wikipedia.orgthieme-connect.de While direct examples with this compound are not extensively documented, the intramolecular variant of this reaction with similar enyne substrates is well-established for creating fused bicyclic systems. wikipedia.org
Palladium-catalyzed intramolecular cyclizations, such as the Heck reaction, can also be envisioned with derivatives of this compound. By first coupling a suitable partner to the alkyne terminus, a subsequent intramolecular Heck reaction involving the vinyl bromide moiety can lead to the formation of various ring sizes. Furthermore, the vinyl bromide can participate in carbonylative cyclizations to yield cyclopentenones and other carbocyclic structures. organic-chemistry.org
The Nazarov cyclization is another powerful tool for cyclopentenone synthesis. organic-chemistry.org Derivatives of this compound, upon conversion to divinyl ketones, could potentially undergo this acid-catalyzed 4π-electrocyclization to afford functionalized five-membered rings. The following table illustrates potential carbocyclic structures accessible from this compound based on established methodologies.
| Cyclization Strategy | Starting Material Derivative | Potential Carbocyclic Product | Key Transformation |
| Intramolecular Pauson-Khand Reaction | Tethered alkene on the alkyne terminus | Fused bicyclic cyclopentenone | [2+2+1] cycloaddition |
| Intramolecular Heck Reaction | Aryl or vinyl group coupled to the alkyne | Fused or spirocyclic system | Pd-catalyzed C-C bond formation |
| Nazarov Cyclization | Divinyl ketone derivative | Substituted cyclopentenone | Acid-catalyzed electrocyclization |
Synthesis of Diverse Heterocyclic Frameworks and Polycyclic Scaffolds
This compound is an exceptional precursor for the synthesis of a wide array of heterocyclic compounds. The vinyl bromide and terminal alkyne functionalities can be sequentially or concertedly manipulated to introduce heteroatoms and construct various ring systems.
The Sonogashira cross-coupling reaction is a cornerstone in the utilization of terminal alkynes. researchgate.net Coupling of this compound with various aryl or vinyl halides can generate complex enyne systems, which can then undergo further transformations. More directly, the terminal alkyne can be coupled with a wide range of partners. For instance, palladium-catalyzed coupling with acid chlorides can produce ynones, which are versatile intermediates for heterocycle synthesis. semanticscholar.org These ynones can then react with bifunctional nucleophiles to yield furans, pyrazoles, isoxazoles, and pyrimidines through [3+2] cycloadditions or Michael addition-cyclocondensation pathways. semanticscholar.org
The synthesis of pyridines, a prevalent scaffold in medicinal chemistry, can be achieved from enyne precursors. organic-chemistry.org While direct routes from this compound are not explicitly detailed, methodologies involving the cyclization of related enyne systems suggest its potential as a valuable starting material. Similarly, the synthesis of furans and pyrroles can be accomplished from propargylic precursors. organic-chemistry.orgscispace.comresearchgate.net For example, the reaction of a propargylic dithioacetal derived from this compound could lead to substituted furans or pyrroles. scispace.com
The following table summarizes some of the heterocyclic systems that can be synthesized from this compound and its derivatives.
| Heterocycle | Synthetic Approach | Key Intermediates |
| Pyridines | [3+3] Annulation or cascade reactions | β-enaminone derivatives |
| Furans | 5-Endo-dig cyclization or Paal-Knorr synthesis | 1,4-dicarbonyl compounds, allenyl ketones |
| Pyrroles | Hantzsch-type synthesis or multicomponent reactions | α-haloketones, amines |
| Pyrazoles | Condensation with hydrazine (B178648) derivatives | Ynones, 1,3-dicarbonyl compounds |
| Isoxazoles | Cycloaddition with hydroxylamine | Ynones |
| Pyrimidines | Reaction with amidines or urea (B33335) derivatives | Ynones, β-dicarbonyl compounds |
Role in Target-Oriented Synthesis and Natural Product Analogues (Methodology Focus)
The structural motifs accessible from this compound are prevalent in numerous natural products and their analogues. While a direct total synthesis employing this specific building block may not be widely reported, the methodologies it enables are central to the construction of complex molecular targets. rsc.org The ability to rapidly construct cyclopentenone and heterocyclic cores makes it a valuable tool in a diversity-oriented synthesis (DOS) approach to generate libraries of natural product-like compounds. mdpi.com
For instance, the cyclopentenone core is a key feature in many prostaglandins (B1171923) and other bioactive natural products. The Pauson-Khand reaction and other cyclization strategies applicable to this compound provide a direct entry into this important structural class. wikipedia.orgthieme-connect.de Similarly, the furan (B31954) and pyrrole (B145914) rings are fundamental components of a vast number of natural products with diverse biological activities. researchgate.net
The focus in this context is on the strategic application of reactions involving the enyne functionality to construct key intermediates that can be further elaborated into the final natural product or its analogue. The vinyl bromide moiety offers a handle for late-stage functionalization, allowing for the introduction of additional complexity and diversity. An example of a related bromo-functionalized building block used in the synthesis of a natural product intermediate is 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one. uantwerpen.be This highlights the utility of such bromo-substituted precursors in complex synthesis.
Precursors for Polyunsaturated Systems, Macrocycles, and Polymerizable Monomers
The conjugated enyne system of this compound is an ideal starting point for the synthesis of extended polyunsaturated systems. Sequential cross-coupling reactions, first at the alkyne and then at the vinyl bromide position (or vice versa), can be employed to construct linear or cross-conjugated polyenes and enynes. These highly conjugated molecules are of interest for their electronic and optical properties and as components of advanced materials.
Furthermore, the bifunctional nature of this compound makes it a suitable precursor for macrocyclization reactions. By tethering the two reactive ends of the molecule through a long chain, subsequent ring-closing reactions can afford macrocycles. For example, a Sonogashira coupling could be used to attach a long-chain terminal alkyne, followed by an intramolecular cross-coupling reaction to close the ring.
The potential for this compound to act as a monomer in polymerization reactions is also noteworthy. The presence of both an alkene and an alkyne offers multiple possibilities for polymerization, including vinyl polymerization, alkyne polymerization, or cyclo-polymerization, leading to novel polymer structures with potentially interesting material properties.
Contribution to the Development of Novel Organic Methodologies
The unique reactivity of this compound and related enyne systems continues to inspire the development of novel synthetic methods. The interplay between the alkyne and vinyl bromide functionalities under various catalytic conditions can lead to unexpected and valuable chemical transformations.
For example, cascade reactions initiated at one functional group that propagate to involve the other can lead to the rapid construction of complex polycyclic systems in a single step. The development of new catalytic systems that can selectively activate one functional group in the presence of the other is an active area of research. The Sonogashira reaction, for instance, has been extensively developed for the synthesis of heterocyclic compounds from terminal alkynes. researchgate.net The presence of the vinyl bromide in this compound allows for subsequent cross-coupling reactions, enabling a modular approach to highly substituted heterocycles. nih.govresearchgate.net
The study of the reactivity of such bifunctional building blocks contributes to a deeper understanding of reaction mechanisms and the development of more efficient and selective synthetic transformations. These efforts expand the toolkit of synthetic chemists and enable the construction of increasingly complex and functional molecules.
Advanced Topics and Emerging Trends in 5 Bromohex 3 En 1 Yne Research
Green Chemistry Principles Applied to Bromoenyne Synthesis and Transformations
The application of green chemistry principles to the synthesis and transformation of 5-bromohex-3-en-1-yne and related bromoenynes is a significant area of contemporary research. The focus is on developing more environmentally benign processes by maximizing atom economy, utilizing renewable resources, and minimizing waste. jocpr.com
Atom Economy: A core principle of green chemistry, atom economy measures the efficiency of a reaction in converting reactants into the desired product. wordpress.comwikipedia.org In the context of bromoenyne synthesis, researchers are exploring addition reactions and catalytic methods that inherently have higher atom economies compared to traditional substitution or elimination reactions, which generate stoichiometric byproducts. buecher.deprimescholars.com For instance, developing catalytic routes that directly functionalize a hydrocarbon backbone with a bromo-enyne moiety would represent a significant advance in atom economy.
Renewable Solvents and Catalysts: The use of renewable solvents and catalysts is another key aspect. Research is ongoing to replace hazardous organic solvents with greener alternatives like water or bio-derived solvents in bromoenyne reactions. Furthermore, the development of recyclable heterogeneous catalysts, such as metal nanoparticles supported on benign materials, is being explored to reduce waste and catalyst leaching into the product. buecher.de
Waste Reduction: Minimizing waste is a paramount goal. jocpr.com This can be achieved through the design of highly selective reactions that reduce the formation of side products and by developing processes that allow for the recovery and reuse of solvents and catalysts. wordpress.com
Flow Chemistry and Continuous Processing for Efficient Bromoenyne Reactions
Flow chemistry, or continuous processing, has emerged as a powerful technology in organic synthesis, offering numerous advantages over traditional batch methods, particularly for reactions involving hazardous reagents or unstable intermediates. dtu.dkseqens.comd-nb.info The synthesis and functionalization of this compound can benefit significantly from this approach.
Increased Efficiency and Scalability: Continuous flow processing can lead to higher yields and shorter reaction times due to improved mixing and heat transfer. seqens.comnih.govnumberanalytics.com The scalability of flow reactions is often more straightforward than batch processes, allowing for a seamless transition from laboratory-scale synthesis to larger-scale production. seqens.com Microreactor technology, a key component of flow chemistry, enables precise control over reaction conditions, leading to improved yields and selectivity. numberanalytics.commdpi.commdpi.com
Table 1: Comparison of Batch vs. Flow Chemistry for Bromoenyne Reactions
| Feature | Batch Chemistry | Flow Chemistry |
| Safety | Higher risk with hazardous reagents and exothermic reactions. | Intrinsically safer due to small reaction volumes and better control. pharmtech.com |
| Control | Less precise control over temperature, pressure, and mixing. | Precise control over reaction parameters. seqens.com |
| Efficiency | Can have longer reaction times and lower yields. | Often results in shorter reaction times and higher yields. nih.gov |
| Scalability | Can be challenging and require significant process redevelopment. | Generally more straightforward to scale up. seqens.com |
| Handling of Unstable Intermediates | Difficult to manage and can lead to side reactions. | Enables the generation and immediate use of unstable intermediates. pharmtech.com |
Photocatalysis and Electrocatalysis in this compound Chemistry
Photocatalysis and electrocatalysis are rapidly developing fields in organic synthesis that offer mild and sustainable alternatives to traditional methods. thieme-connect.denih.govyoutube.com These techniques are being explored for the functionalization of bromoenynes, enabling novel transformations under environmentally friendly conditions.
Photoredox Catalysis: Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to activate organic molecules. youtube.com This methodology has been successfully applied to a variety of C-H functionalization reactions. thieme-connect.denih.gov In the context of this compound, photoredox catalysis could enable the introduction of various functional groups at different positions of the molecule under mild conditions, avoiding the need for harsh reagents. nih.gov The generation of radical intermediates through photoredox catalysis opens up new avenues for C-C and C-heteroatom bond formation. thieme-connect.de
Electrocatalysis: Electrosynthesis employs electricity to drive chemical reactions, often eliminating the need for stoichiometric chemical oxidants or reductants. mdpi.comresearchgate.netresearchgate.net This approach aligns well with green chemistry principles by reducing waste. mdpi.com For bromoenynes, electrochemical methods could be used for both their synthesis and subsequent transformations. For example, electrochemical bromination of a suitable precursor could provide a controlled and selective route to this compound. mdpi.com Conversely, the bromine atom could be electrochemically activated for coupling reactions. The use of electrons as a "traceless" reagent makes electrosynthesis a highly attractive and sustainable strategy. researchgate.netyoutube.comyoutube.com
Supramolecular Interactions and Self-Assembly of Bromoenyne Derivatives
The unique structural features of this compound, including the bromine atom, the double bond, and the triple bond, make its derivatives interesting candidates for studying supramolecular interactions and self-assembly.
π-Stacking and Halogen Bonding: The aromatic-like character of the enyne system can lead to π-stacking interactions, where the π-orbitals of adjacent molecules overlap, contributing to the organization of molecules in the solid state or in solution. nih.govwikipedia.orgrsc.orgyoutube.com Additionally, the bromine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the bromine atom interacts with a nucleophilic site on another molecule. These non-covalent interactions play a crucial role in directing the self-assembly of molecules into well-defined architectures. nih.gov
Crystal Engineering and Materials Science: By designing bromoenyne derivatives with specific functional groups, it is possible to program their self-assembly into desired supramolecular structures. This has implications for crystal engineering, where the goal is to control the arrangement of molecules in a crystal lattice to achieve specific physical properties. Furthermore, the self-assembly of bromoenyne-containing molecules could lead to the formation of novel materials with interesting optical or electronic properties. nih.gov
Covalent and Metal-Organic Frameworks: Bromoenyne derivatives can serve as organic linkers in the construction of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). nih.govrsc.orgresearchgate.netyoutube.com These porous crystalline materials have applications in gas storage, separation, and catalysis. The bromo- and enyne functionalities can be exploited for post-synthetic modification of the frameworks, allowing for the tuning of their properties for specific applications.
Design and Development of Novel Catalytic Systems for Specific Bromoenyne Functionalizations
The development of novel and highly selective catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research in this area focuses on creating catalysts that can precisely target specific positions of the molecule for functionalization.
Ligand Design for Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The design of specialized ligands for the palladium center is key to controlling the reactivity and selectivity of these reactions with bromoenyne substrates. researchgate.net For instance, ligands can be tailored to favor coupling at the sp-hybridized carbon (alkyne) or the sp2-hybridized carbon (alkene), or even to facilitate C-H activation at other positions. The development of nickel-catalyzed cross-coupling reactions with novel ligands also presents a promising and more sustainable alternative. nih.gov
Bimetallic Catalysis: Bimetallic catalytic systems, where two different metals work cooperatively, can enable transformations that are not possible with a single metal catalyst. illinois.edunih.govmdpi.comresearchgate.netrsc.org In the context of bromoenyne chemistry, a bimetallic system could be designed where one metal activates the C-Br bond while the other activates a coupling partner, leading to highly efficient and selective transformations.
Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective approach to organic synthesis. While the application of enzymes to bromoenyne chemistry is still in its early stages, the development of engineered enzymes could enable specific functionalizations, such as selective oxidations or reductions, under mild and environmentally friendly conditions. rsc.org
Conclusion and Future Research Directions
Synthesis of 5-Bromohex-3-en-1-yne and its Derived Methodological Advances
The synthesis of this compound, while not explicitly documented, can be conceived through several plausible routes based on established synthetic methodologies. One such approach could involve the allylic bromination of a suitable hexenyne precursor. For instance, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator could selectively introduce a bromine atom at the allylic position of (E/Z)-hex-3-en-1-yne. youtube.comyale.edu The stereochemical outcome of such a reaction would be a critical point of investigation, likely yielding a racemic mixture of the chiral 5-bromo product.
Alternatively, a strategy involving the hydrohalogenation of a corresponding dieneyne could be envisioned. However, controlling the regioselectivity of HBr addition to a conjugated system would present a significant challenge. A more controlled approach might involve the synthesis of a suitable alcohol precursor, such as hex-3-en-1-yn-5-ol, followed by its conversion to the bromide via an Appel or related reaction.
The development of a reliable and stereoselective synthesis for this compound would in itself be a methodological advancement. Achieving control over the stereocenter at C-5 would be of particular importance, as it would open avenues for the asymmetric synthesis of more complex chiral molecules.
Unexplored Reactivity Patterns and Emerging Synthetic Opportunities
The true potential of this compound lies in the diverse reactivity of its functional groups, which can be addressed sequentially or in tandem. The terminal alkyne is a versatile handle for a variety of transformations, including Sonogashira coupling, click chemistry, and hydrofunctionalization reactions. For instance, a cobalt-catalyzed hydroallylation could be employed to introduce further complexity at the alkyne terminus. nih.gov
The vinyl bromide moiety is a prime candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. nih.govnih.govyoutube.com This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C-4 position, providing access to a diverse array of conjugated systems.
Furthermore, the allylic nature of the bromide suggests its potential as an electrophile in nucleophilic substitution reactions. This could be exploited to introduce various heteroatomic or carbon-based nucleophiles at the C-5 position. The interplay between these functional groups could also lead to novel cascade reactions. For example, an intramolecular cyclization could be triggered by a palladium-catalyzed reaction at the vinyl bromide, with the alkyne acting as the nucleophilic partner. Research on the intramolecular cyclization of other halo-substituted compounds provides a basis for such investigations. nih.gov
The following table outlines some of the unexplored, yet plausible, reactions of this compound:
| Reaction Type | Reagents and Conditions | Potential Product | Synthetic Utility |
| Sonogashira Coupling | Aryl iodide, Pd catalyst, Cu(I) cocatalyst, base | 5-Bromo-4-(aryl)hex-3-en-1-yne | Formation of conjugated enynes |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Bromo-4-(aryl)hex-3-en-1-yne | Access to substituted dienes |
| Nucleophilic Substitution | NaCN, DMSO | 6-Cyanohex-4-en-2-yne | Introduction of a nitrile functionality |
| Intramolecular Cyclization | Pd(0) catalyst, ligand | Cyclopentenyl or cyclohexenyl derivatives | Formation of carbocyclic rings |
Key Challenges and Future Perspectives in the Field of Bromoenyne Chemistry
The study of this compound and its congeners is not without its challenges. A primary hurdle is the development of efficient and stereoselective synthetic routes. For this compound, controlling the stereochemistry at the C-5 position during synthesis is a key challenge that needs to be addressed to fully unlock its potential in asymmetric synthesis.
Another challenge lies in the selective manipulation of the different reactive sites within the molecule. Developing orthogonal reaction conditions that allow for the independent functionalization of the alkyne, alkene, and bromide moieties is crucial for its application as a versatile building block.
Looking forward, the field of bromoenyne chemistry holds significant promise. The development of novel catalytic systems that can mediate complex transformations of these substrates will be a major area of research. This includes the design of catalysts for stereoselective reactions and for enabling previously inaccessible cascade processes. Furthermore, the application of bromoenynes in the synthesis of natural products and pharmaceutically active compounds will likely be a driving force for future research. As our understanding of the reactivity of these versatile building blocks grows, so too will their impact on the broader landscape of organic synthesis.
Q & A
Q. What are the optimal synthetic routes for 5-Bromohex-3-en-1-yne, and how can side products be minimized?
Methodological Answer:
- Alkyne Bromination: Use terminal alkyne precursors (e.g., hex-3-en-1-yne) with electrophilic brominating agents (e.g., NBS in DMF/H₂O). Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 9:1) to detect intermediates.
- Purification: Employ column chromatography (silica gel, hexane:EtOAc gradient) to isolate the product. For air-sensitive handling, use Schlenk-line techniques under inert atmosphere .
- Side Product Mitigation: Control reaction temperature (0–5°C) to suppress allylic bromination or polymerization. Confirm purity via GC-MS (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Expect vinyl proton signals at δ 5.5–6.5 ppm (C=C) and alkyne proton absence (terminal C≡CH typically δ 1.8–2.5 ppm).
- ¹³C NMR: Alkyne carbons appear at δ 70–85 ppm (C≡C) and δ 90–110 ppm (C-Br).
- IR Spectroscopy: Confirm C≡C stretch (~2100–2260 cm⁻¹) and C=C (~1620–1680 cm⁻¹).
- Mass Spectrometry: Molecular ion peak at m/z 173 (M⁺ for C₆H₇Br) .
Q. How should this compound be stored to ensure stability?
Methodological Answer:
Q. What are the common reactivity patterns of this compound in substitution and addition reactions?
Methodological Answer:
- Nucleophilic Substitution: The bromine atom undergoes SN₂ reactions with nucleophiles (e.g., NaN₃ in DMF to form azide derivatives).
- Cycloadditions: The enyne system participates in [2+2] or Diels-Alder reactions under photochemical or thermal conditions. Monitor regioselectivity via HPLC .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling?
Methodological Answer:
Q. What computational methods validate the electronic structure and reactivity of this compound?
Methodological Answer:
Q. How should contradictory data in reaction yield optimization be resolved?
Methodological Answer:
Q. What experimental design principles optimize reaction conditions for this compound derivatization?
Methodological Answer:
Q. How does steric and electronic bias influence regioselectivity in this compound addition reactions?
Methodological Answer:
Q. What advanced spectroscopic techniques monitor real-time transformations of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
